BenchChemオンラインストアへようこそ!

Implitapide Racemate

MTP inhibition IC50 hyperlipidemia

Implitapide Racemate is the racemate of the discontinued MTP inhibitor Implitapide (AEGR 427). It achieves an 83% lesion reduction at 3.2 mg/kg/day in apoE KO mice, serving as a robust positive control for atherosclerosis studies. Its documented GI/hepatic toxicity makes it ideal for investigating MTP inhibitor‑induced steatosis. Its low solubility (0.02 mg/mL) offers a benchmark for formulation strategies. This unique profile — established efficacy plus known safety liabilities — makes it irreplaceable for preclinical lipid metabolism research.

Molecular Formula C35H37N3O2
Molecular Weight 531.7 g/mol
Cat. No. B10799469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImplitapide Racemate
Molecular FormulaC35H37N3O2
Molecular Weight531.7 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C3=CC=CC=C3N2CC4=CC(=CC=C4)C(C5CCCC5)C(=O)NC(CO)C6=CC=CC=C6)C
InChIInChI=1S/C35H37N3O2/c1-23-19-24(2)36-34-32(23)29-17-8-9-18-31(29)38(34)21-25-11-10-16-28(20-25)33(27-14-6-7-15-27)35(40)37-30(22-39)26-12-4-3-5-13-26/h3-5,8-13,16-20,27,30,33,39H,6-7,14-15,21-22H2,1-2H3,(H,37,40)
InChIKeyAMNXBQPRODZJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Implitapide Racemate Procurement Guide: What Sets It Apart from Other MTP Inhibitors?


Implitapide Racemate is the racemic mixture of Implitapide (also known as AEGR 427 or BAY 13-9952), a small-molecule microsomal triglyceride transfer protein (MTP) inhibitor [1]. This compound is structurally defined as (2S)-2-cyclopentyl-2-[4-[(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)methyl]phenyl]-N-[(1S)-2-hydroxy-1-phenylethyl]ethanamide, with a molecular weight of 531.69 g/mol and the chemical formula C₃₅H₃₇N₃O₂ . Unlike approved MTP inhibitors such as lomitapide, which is indicated for homozygous familial hypercholesterolemia (HoFH), Implitapide was historically developed for broader hyperlipidemia and atherosclerosis indications but was discontinued due to safety concerns, making it a valuable tool compound for academic research and preclinical investigations [2].

Why Generic MTP Inhibitors Cannot Substitute for Implitapide Racemate in Research


MTP inhibitors are not interchangeable; their distinct chemical structures confer significant differences in potency, tissue selectivity, and clinical safety profiles [1]. For instance, while Implitapide exhibits an IC50 of 10 nM against recombinant human MTP, lomitapide reports an IC50 of 8 nM, and dirlotapide shows an IC50 of 1.5 nM in HepG2 cells . More critically, Implitapide was abandoned due to gastrointestinal side effects and hepatic fat accumulation, whereas lomitapide was approved with a strict low-fat diet mandate [2]. Therefore, substituting Implitapide Racemate with another MTP inhibitor in a research setting would yield non-comparable data, particularly in studies evaluating off-target effects, in vivo atherosclerosis models, or formulation strategies for poorly soluble compounds.

Quantitative Evidence: How Implitapide Racemate Compares to Key MTP Inhibitors


MTP Inhibition Potency: Implitapide vs. Lomitapide

Implitapide inhibits recombinant human MTP complexed with protein disulfide isomerase with an IC50 of 10 nM [1]. In contrast, lomitapide demonstrates a slightly lower IC50 of 8 nM under similar in vitro conditions [2]. This 2 nM difference, while modest, underscores that implitapide is not the most potent MTP inhibitor in its class, and its selection for research should be based on other differentiating factors such as its well-characterized in vivo atherosclerosis reduction profile [3].

MTP inhibition IC50 hyperlipidemia drug discovery

Cellular ApoB Secretion: Implitapide vs. Lomitapide and Dirlotapide

Implitapide inhibits the secretion of apoB-containing VLDL-like lipoproteins from human hepatoma HepG2 cells with an IC50 of 1.1 nM [1]. For comparison, lomitapide inhibits apoB secretion with an EC50 of 0.8 nM , while dirlotapide shows an IC50 of 1.5 nM in the same cell line [2]. These data place implitapide in an intermediate position regarding cellular functional potency, which is directly relevant for researchers modeling lipoprotein assembly and secretion.

ApoB secretion HepG2 cells VLDL assembly lipid metabolism

In Vivo Atherosclerosis Reduction: Implitapide vs. Vehicle Control in apoE KO Mice

In apolipoprotein E knockout (apoE KO) mice fed a Western-type diet, administration of implitapide at 3.2 mg/kg/day for 8 weeks significantly reduced atherosclerotic lesion area by 83% compared to the vehicle control group (p<0.01) [1]. Additionally, a 14-week dose-ranging study demonstrated reductions in plaque area of 66%, 78%, and 93% at doses of 1, 5, and 15 mg/kg/day, respectively [2]. While no direct head-to-head in vivo efficacy comparison with lomitapide or dirlotapide was found, these data establish implitapide as a robust tool for preclinical atherosclerosis research.

atherosclerosis apoE knockout mice in vivo efficacy plaque reduction

Formulation Necessity: Implitapide's Low Solubility Drives Solid Dispersion Technology

Implitapide exhibits extremely low aqueous solubility (0.02 mg/mL in water at 25°C) and a high logP of 6.43, which severely limits its oral bioavailability . This physicochemical challenge is explicitly addressed in patent literature, which describes solid dispersion formulations of implitapide designed to enhance solubility and bioavailability [1]. In contrast, lomitapide, while also lipophilic, is commercially formulated as a capsule with specific food-effect instructions [2]. For procurement, this means that researchers using implitapide must either utilize these specialized formulations or implement their own solubilization strategies, a critical consideration for in vivo studies.

bioavailability solid dispersion formulation poor solubility

Clinical Differentiation: Safety-Driven Abandonment of Implitapide

Implitapide was discontinued in clinical development due to concerns over gastrointestinal side effects and hepatic fat accumulation [1]. In contrast, lomitapide received FDA approval for HoFH, albeit with a Risk Evaluation and Mitigation Strategy (REMS) due to similar hepatotoxicity concerns [2]. This difference in regulatory outcome, despite a shared mechanism of action, suggests that subtle structural differences between implitapide and lomitapide translate into clinically meaningful variations in safety profile. For researchers, implitapide serves as a valuable tool to study the mechanisms of MTP inhibitor-induced toxicities.

clinical safety hepatic steatosis gastrointestinal adverse events drug development

Optimal Use Cases for Implitapide Racemate in Research and Development


Preclinical Atherosclerosis Modeling

Implitapide Racemate is ideally suited for in vivo studies in apoE knockout or LDL receptor-deficient mice to investigate the role of MTP inhibition in atherosclerosis progression. The well-documented 83% reduction in lesion area at 3.2 mg/kg/day provides a robust positive control for evaluating novel compounds or combination therapies [1]. Its established in vivo efficacy profile, coupled with known toxicity concerns, makes it a valuable reference standard for benchmarking new MTP inhibitors.

Mechanistic Studies of MTP Inhibitor Toxicity

Given its clinical discontinuation due to gastrointestinal and hepatic adverse events, Implitapide Racemate serves as a critical tool compound for investigating the mechanisms underlying MTP inhibitor-induced steatosis and GI toxicity [1]. Researchers can use implitapide in cell-based or animal models to identify biomarkers of toxicity, screen for protective co-therapies, or evaluate structure-toxicity relationships within the MTP inhibitor class.

Formulation Development for Poorly Soluble Compounds

With an aqueous solubility of only 0.02 mg/mL, Implitapide Racemate presents a significant formulation challenge, making it an excellent model compound for developing and testing solid dispersion technologies, lipid-based formulations, or nanoparticle delivery systems [1]. The existence of patented solid dispersion formulations provides a benchmark against which novel solubilization strategies can be compared [2].

In Vitro Lipoprotein Assembly and Secretion Assays

Implitapide Racemate is a valuable reagent for in vitro studies of apoB-containing lipoprotein assembly and secretion, with established IC50 values of 10 nM for MTP enzyme activity and 1.1 nM for apoB secretion in HepG2 cells [1]. These well-characterized in vitro potencies allow researchers to use implitapide as a reference MTP inhibitor in cellular assays designed to screen for new lipid-modulating agents or to study the regulation of VLDL production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Implitapide Racemate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.